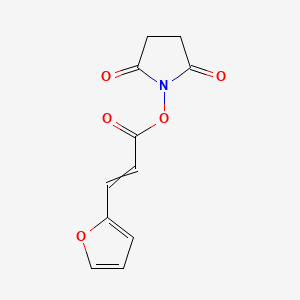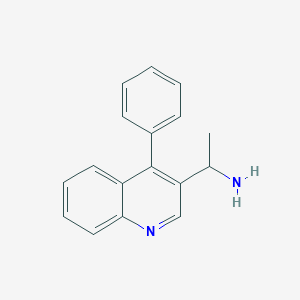![molecular formula C12H8ClN3O2 B13872075 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)
3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is a complex organic compound with a unique structure that combines a chlorinated benzonitrile moiety with a pyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzonitrile, followed by the introduction of the pyridazinone ring through a series of condensation and cyclization reactions. The hydroxymethyl group is then introduced via a selective reduction process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as employing ionic liquids as solvents, can also be explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the nitrile group produces an amine derivative.
- Substitution reactions can yield various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridazinone ring and the hydroxymethyl group allows for specific interactions with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
- 3-Chloro-5-(hydroxymethyl)benzonitrile
- 3-Chloro-5-(hydroxymethyl)pyridazine
- 3-Chloro-5-(hydroxymethyl)benzamide
Comparison: Compared to similar compounds, 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the combination of the benzonitrile and pyridazinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H8ClN3O2 |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
3-chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-3-8(6-14)4-10(5-9)16-2-1-12(18)11(7-17)15-16/h1-5,17H,7H2 |
Clave InChI |
ZWKVFQAJTJTFLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C(C1=O)CO)C2=CC(=CC(=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


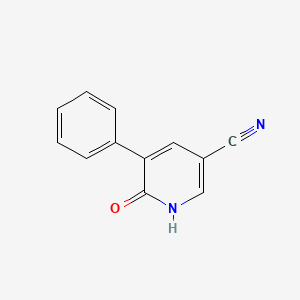
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
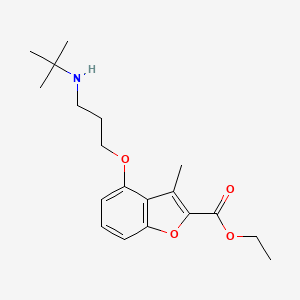


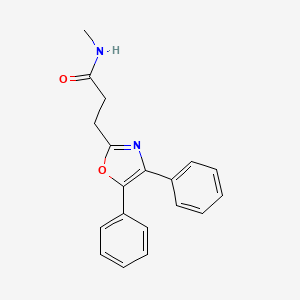
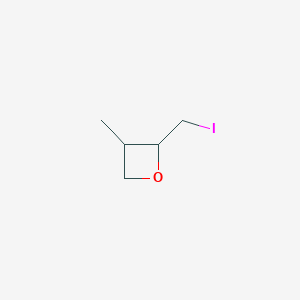

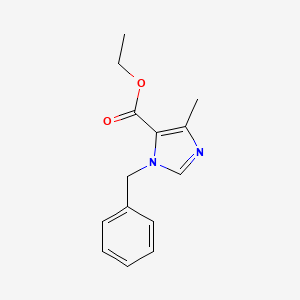
![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
